molecular formula C20H12O2S B079386 Anthraquinone, 2-(phenylthio)- CAS No. 13354-40-0

Anthraquinone, 2-(phenylthio)-

Cat. No. B079386
CAS RN: 13354-40-0
M. Wt: 316.4 g/mol
InChI Key: UHLJBBJJVKIIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthraquinone, 2-(phenylthio)- is a chemical compound that belongs to the anthraquinone family. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of Anthraquinone, 2-(phenylthio)- is not yet fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane.

Biochemical And Physiological Effects

Anthraquinone, 2-(phenylthio)- has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and inhibit the activity of enzymes such as acetylcholinesterase. In vivo studies have shown that it can reduce inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Anthraquinone, 2-(phenylthio)- in lab experiments is its high purity and good yield. Additionally, it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation is that its mechanism of action is not yet fully understood, which may limit its potential use in some applications.

Future Directions

There are several future directions for research on Anthraquinone, 2-(phenylthio)-. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in material science. Finally, further studies are needed to evaluate its safety and toxicity in vivo.

Synthesis Methods

The synthesis of Anthraquinone, 2-(phenylthio)- can be achieved through a variety of methods, including oxidative coupling, nucleophilic substitution, and palladium-catalyzed coupling reactions. The most commonly used method involves the reaction of 2-bromoanthraquinone with thiophenol in the presence of a base such as potassium carbonate. This method yields a high purity product with a good yield.

Scientific Research Applications

Anthraquinone, 2-(phenylthio)- has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent. In material science, it has been studied for its potential use in organic electronics and photovoltaic devices.

properties

CAS RN

13354-40-0

Product Name

Anthraquinone, 2-(phenylthio)-

Molecular Formula

C20H12O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H12O2S/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)23-13-6-2-1-3-7-13/h1-12H

InChI Key

UHLJBBJJVKIIOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Other CAS RN

13354-40-0

synonyms

2-(Phenylthio)anthraquinone

Origin of Product

United States

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